6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1861149-96-3
VCID: VC3135206
InChI: InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)
SMILES: CC(C)OCCCNC1=CC(=NC=N1)Cl
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol

6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine

CAS No.: 1861149-96-3

Cat. No.: VC3135206

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine - 1861149-96-3

Specification

CAS No. 1861149-96-3
Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
IUPAC Name 6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)
Standard InChI Key GLCRMZUTYCSVFV-UHFFFAOYSA-N
SMILES CC(C)OCCCNC1=CC(=NC=N1)Cl
Canonical SMILES CC(C)OCCCNC1=CC(=NC=N1)Cl

Introduction

Chemical Structure and Properties

The compound 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine belongs to the family of substituted pyrimidines. Structurally, it features a pyrimidine core with a chloro substituent at the 6-position and an amino group linked to a 3-isopropoxypropyl chain at the 4-position. This arrangement of functional groups creates a molecule with both polar and nonpolar regions, influencing its solubility and potential interactions with biological targets.

The structural characteristics of this compound can be inferred by analyzing related compounds with similar functional groups. The pyrimidine ring serves as the central scaffold, providing a rigid, planar structure with nitrogen atoms that can participate in hydrogen bonding. The chloro substituent at position 6 introduces electronegativity and potential for halogen bonding interactions, while the amino functionality at position 4 can serve as a hydrogen bond donor. The 3-isopropoxypropyl side chain adds lipophilicity and flexibility to the molecule.

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated:

Table 1.1: Estimated Physicochemical Properties of 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC10H16ClN3OStructural composition
Molecular WeightApproximately 229.71 g/molCalculated from atomic weights
Physical StateCrystalline solidBased on similar pyrimidine derivatives
SolubilityModerately soluble in organic solvents; limited water solubilityBased on functional groups present
Log P~2.3-2.8Estimated from similar structures with chloropyrimidine scaffolds
Hydrogen Bond Donors1 (N-H from amino group)Structural analysis
Hydrogen Bond Acceptors4 (two ring nitrogens, amino nitrogen, and oxygen)Structural analysis
pKa~3.5-4.5 for pyrimidine nitrogensComparison with similar pyrimidines

Structural Analysis

Functional Group Analysis

The 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine molecule contains several key functional groups that define its chemical behavior:

The pyrimidine ring constitutes the core structure, featuring two nitrogen atoms at positions 1 and 3. This heterocyclic structure is aromatic, providing stability while the nitrogen atoms contribute to its basicity and potential for hydrogen bonding interactions. Pyrimidine-based compounds are frequently found in medicinal chemistry applications due to their favorable pharmacological profiles.

The chloro substituent at position 6 introduces an electronegative center that can influence the electron distribution within the ring system. This halogen substituent may contribute to potential halogen bonding interactions with biological targets and affects the reactivity of the adjacent carbon atoms. In many pyrimidine-based bioactive compounds, the 6-position substitution significantly impacts biological activity profiles.

The amino functionality at position 4 provides a site for hydrogen bonding and introduces nucleophilicity to this position. Amino groups in this position can participate in key interactions with biological targets, particularly through hydrogen bonding with protein residues or nucleic acids. The secondary amino group (due to substitution with the isopropoxypropyl chain) retains hydrogen bond donor capability while possessing different electronic properties compared to a primary amine.

The 3-isopropoxypropyl side chain introduces both flexibility and lipophilicity to the molecule. The three-carbon propyl linker provides conformational mobility, while the terminal isopropoxy group adds branching and potential for hydrophobic interactions. This ether functionality also serves as a hydrogen bond acceptor.

Structural Comparison with Related Compounds

Comparing the target compound with related structures provides insight into its potential properties and activities. The pyrimidine scaffold with 4-amino and 6-chloro substitutions appears in several biologically active compounds, though the specific 3-isopropoxypropyl substitution on the amino group presents a unique structural feature.

Similar 4-amino-6-chloropyrimidine derivatives have been reported in the literature, particularly in the context of kinase inhibitors and other enzyme-targeting compounds. The structural similarity to compounds discussed in the patent literature suggests potential routes for its synthesis and possible applications .

Synthetic Routes and Preparation

Detailed Synthetic Procedure

A potential synthetic route, adapted from related procedures in the patent literature, might proceed as follows:

Step 1: Preparation of 4-amino-6-chloropyrimidine intermediate
The reaction would begin with 4,6-dichloropyrimidine, which would undergo selective aminolysis at the more reactive 4-position. This selectivity is commonly observed in pyrimidine chemistry due to the enhanced electrophilicity at the 4-position.

Reaction StepReagentsConditionsExpected YieldKey Considerations
Aminolysis4,6-dichloropyrimidine, 3-isopropoxypropylamine50-60°C, aqueous medium, 2-8 hours85-95%Control temperature to maintain selectivity
Alternative N-alkylation4-amino-6-chloropyrimidine, 3-isopropoxypropyl halide, base60-90°C, polar aprotic solvent, 4-24 hours70-85%Requires protection/deprotection strategy
PurificationRecrystallization or chromatographyOptimized solvent system80-90% recoveryCritical for removing impurities

This synthetic approach draws upon established methodologies described for related compounds, particularly the selective aminolysis of dichloropyrimidines described in the patent literature .

Analytical Characterization

Chromatographic Behavior

The compound would likely exhibit moderate retention on reverse-phase HPLC systems due to its balanced polarity profile. The presence of both polar functional groups (amino, pyrimidine nitrogens) and nonpolar elements (chloro, isopropoxypropyl) suggests it would be amenable to analysis by standard chromatographic methods.

For analytical purposes, methods similar to those described for related pyrimidine compounds could be adapted, with detection via UV absorption (likely showing maxima around 240-280 nm due to the pyrimidine chromophore) or mass spectrometry.

Research Status and Limitations

The current research landscape regarding 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine appears limited, with significant gaps in published literature specifically addressing this compound. While related pyrimidine derivatives have been extensively studied, particularly in medicinal chemistry contexts, the specific substitution pattern of this compound warrants dedicated investigation.

Several key research areas remain to be addressed:

  • Optimized synthetic routes specifically for this compound

  • Comprehensive physicochemical characterization

  • Evaluation of biological activities across different therapeutic targets

  • Structure-activity relationship studies comparing this compound with related analogs

  • Potential applications beyond pharmaceutical research

The limited information directly pertaining to this specific compound highlights an opportunity for original research to expand understanding of its properties and potential applications.

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